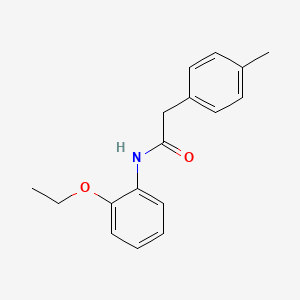![molecular formula C19H21N3OS B5713881 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a focus of interest in the scientific community.
Wirkmechanismus
Further research is needed to understand the mechanism of action of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in various applications.
3. Formulation Development: Research is needed to develop better formulations of this compound that can improve its solubility and bioavailability.
4. Combination Therapy: Research is needed to explore the potential of this compound in combination with other drugs for the treatment of various diseases.
5. Target Identification: Further research is needed to identify specific targets for this compound in different applications, which can help in the development of more targeted therapies.
Vorteile Und Einschränkungen Für Laborexperimente
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has shown high potency in various studies, making it a useful tool for researchers.
2. Versatility: this compound has shown potential for use in various scientific research applications.
3. Low toxicity: This compound has shown low toxicity in animal studies, making it a safe option for lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of clinical data: While this compound has shown promising results in preclinical studies, there is limited clinical data available on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Some of the areas where further research is needed include:
1. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of this compound in humans.
2.
Synthesemethoden
The synthesis of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3-(methylamino)propylamine with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of benzyl chloride. The reaction is carried out under reflux conditions in anhydrous ethanol, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential use in various scientific research applications. Some of the areas where this compound has shown promising results include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
2. Neurological Research: this compound has been shown to have neuroprotective properties and can protect neurons from damage. This compound has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Research: this compound has shown antimicrobial activity against various bacteria and fungi. This compound has been studied as a potential treatment for infections caused by antibiotic-resistant bacteria.
Eigenschaften
IUPAC Name |
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21(14-15-8-3-2-4-9-15)12-7-13-22-18(23)16-10-5-6-11-17(16)20-19(22)24/h2-6,8-11H,7,12-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKAXQHZOVNZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C(=O)C2=CC=CC=C2NC1=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)




![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

